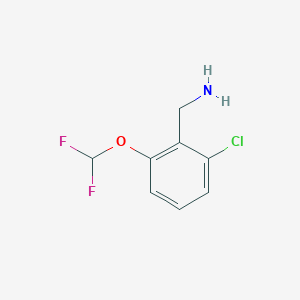

2-Chloro-6-(difluoromethoxy)benzyl amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-chloro-6-(difluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF2NO/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-3,8H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGSSNZLWMVYIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Multi-Technique Approach to the Definitive Structure Elucidation of 2-Chloro-6-(difluoromethoxy)benzyl amine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The robust and unambiguous determination of a novel chemical entity's structure is the bedrock of all subsequent research and development, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of 2-Chloro-6-(difluoromethoxy)benzyl amine (CAS No: 1515925-06-0). As Senior Application Scientists, our goal is not merely to present a series of analytical steps, but to articulate the causal logic behind the chosen sequence of experiments. We demonstrate how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Crystallography creates a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Introduction to the Target Compound

This compound is a substituted aromatic amine with significant potential as a versatile building block in organic synthesis.[1] Its molecular structure, containing a reactive primary amine, a sterically hindering ortho-chloro substituent, and an electronically distinct ortho-difluoromethoxy group, makes it an intriguing candidate for the synthesis of complex molecular architectures.[2][3][4] The precise arrangement of these substituents is critical to its reactivity and the properties of its derivatives.

Compound Profile:

The objective of this guide is to establish an authoritative protocol for the unequivocal confirmation of this compound's constitution and connectivity, moving from foundational mass and functional group verification to a detailed atomic-level map.

The Analytical Workflow: A Synergistic and Validating Approach

Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS): Confirming Molecular Identity

3.1 Rationale The foundational step in characterizing any compound is to confirm its molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) is the ideal starting point because it provides highly accurate mass measurements, allowing for the confident determination of the elemental composition. For this specific molecule, MS is also critical for verifying the presence of the chlorine atom through its characteristic isotopic signature.[7]

3.2 Expected Isotopic Pattern and Fragmentation Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion (M⁺) peak will appear as a doublet.[7][8] The peak corresponding to the molecule containing ³⁵Cl (M⁺) will have an intensity approximately three times greater than the peak for the molecule containing ³⁷Cl (M+2). This 3:1 isotopic pattern is a definitive fingerprint for the presence of a single chlorine atom.

3.3 Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, equipped with an Electrospray Ionization (ESI) source.

-

Acquisition Mode: Operate in positive ion mode to generate the protonated molecule [M+H]⁺.

-

Data Analysis:

-

Identify the m/z values for the [M+H]⁺ and [M+2+H]⁺ peaks.

-

Confirm that the measured mass accuracy is within 5 ppm of the theoretical calculated mass.

-

Verify the ~3:1 intensity ratio of the isotopic peaks.

-

3.4 Data Presentation: Expected HRMS Results

| Ion Species | Theoretical m/z (C₈H₉³⁵ClF₂NO)⁺ | Theoretical m/z (C₈H₉³⁷ClF₂NO)⁺ | Expected Ratio |

| [M+H]⁺ | 208.0362 | 210.0332 | ~3:1 |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

4.1 Rationale Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] For this compound, FTIR serves as a crucial validation step to confirm the presence of the primary amine, the aromatic ring, and the various carbon-halogen and carbon-oxygen bonds.

4.2 Expected Absorptions The molecular structure suggests several characteristic vibrational modes. The primary amine is particularly diagnostic, exhibiting two N-H stretching bands.[10] The C-F bonds of the difluoromethoxy group are also expected to produce strong absorptions in the fingerprint region.[11]

4.3 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Collection: Acquire the sample spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and peak picking.

4.4 Data Presentation: Key Expected IR Absorptions

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3400–3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100–3000 | C-H Stretch | Aromatic Ring |

| 2960–2850 | C-H Stretch | Methylene (-CH₂-) |

| 1600–1450 | C=C Stretch | Aromatic Ring |

| 1250–1000 | C-O Stretch & C-F Stretch | Difluoromethoxy (-OCHF₂) |

| 800–600 | C-Cl Stretch | Aryl Chloride |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

5.1 Rationale NMR spectroscopy is the most powerful technique for the complete elucidation of the covalent framework of an organic molecule in solution.[12] Through a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC, HMBC) experiments, it is possible to unambiguously determine the precise connectivity of all atoms, confirming the substitution pattern on the aromatic ring which is the most critical question for this molecule.

5.2 Predicted ¹H, ¹³C, and ¹⁹F NMR Spectra

-

¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons, the benzylic methylene (CH₂) protons, the primary amine (NH₂) protons, and the unique methoxy proton (OCHF₂). The OCHF₂ proton will characteristically appear as a triplet due to coupling with the two equivalent fluorine atoms (J-coupling).

-

¹³C NMR: Eight distinct carbon signals are expected. The carbon of the OCHF₂ group will appear as a triplet due to one-bond coupling to the two fluorine atoms.

-

¹⁹F NMR: This experiment is essential for confirming the difluoromethoxy group. A single resonance is expected, which will appear as a doublet due to coupling to the single geminal proton.

5.3 2D NMR for Unambiguous Assignment While 1D NMR provides the fundamental pieces, 2D NMR connects them. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly decisive here. It reveals long-range (2- and 3-bond) correlations between protons and carbons, allowing us to definitively place the substituents.

Caption: Key HMBC correlations confirming substituent positions.

5.4 Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D Experiments: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.

-

2D Experiments: Acquire gCOSY, gHSQC, and gHMBC spectra to establish ¹H-¹H, ¹H-¹³C (1-bond), and ¹H-¹³C (long-range) correlations, respectively.

-

Data Analysis: Integrate ¹H signals, assign chemical shifts, and analyze coupling constants. Use 2D spectra to build the molecular framework piece by piece, confirming all atomic connections.

5.5 Data Presentation: Predicted NMR Assignments

| Group | ¹H NMR (Predicted ppm, Multiplicity) | ¹³C NMR (Predicted ppm) | Key HMBC Correlations |

| Aromatic CH | 7.2 - 7.5 (m, 3H) | 115 - 135 | Protons correlate to adjacent and ortho/para carbons |

| -CH₂NH₂ | ~3.9 (s, 2H) | ~40 | CH₂ protons to C1, C2, C6 |

| -NH₂ | ~1.7 (br s, 2H) | - | - |

| -OCHF₂ | ~6.6 (t, ¹JHF ≈ 75 Hz, 1H) | ~115 (t, ¹JCF ≈ 240 Hz) | OCHF₂ proton to C6 |

Single-Crystal X-ray Crystallography: The Definitive Confirmation

6.1 Rationale While the combination of MS and NMR provides an exceptionally high degree of confidence in the 2D structure, Single-Crystal X-ray Crystallography provides the ultimate, unambiguous proof.[13][14][15] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also providing exact bond lengths, bond angles, and conformational details.[16]

6.2 The Causality of Crystallization The primary and often most difficult prerequisite for this technique is the growth of a single, high-quality crystal, typically >0.1 mm in all dimensions, free from significant defects.[13] The ability of a compound to form such a crystal is dependent on its intrinsic molecular properties and the experimental conditions.

6.3 Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth:

-

Screen various solvents and solvent mixtures (e.g., hexane/ethyl acetate, methanol, isopropanol).

-

Employ slow evaporation techniques. Dissolve the compound to near-saturation in a suitable solvent in a loosely capped vial and allow the solvent to evaporate over several days to weeks at room temperature.

-

-

Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal in a diffractometer.

-

Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

-

Expose the crystal to a monochromatic X-ray beam, rotating it to collect a full sphere of diffraction data.[14]

-

-

Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Fit the known atoms (C, H, Cl, F, N, O) into this map and refine their positions to achieve the final, highly accurate molecular structure.

Summary and Conclusion

References

-

2-Chlorobenzylamine | C7H8ClN | CID 66648 - PubChem. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Bertini, S., et al. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Bioorganic & Medicinal Chemistry, 22(6), 1936-1947. [Link]

-

X-ray crystallography - Wikipedia. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Benzylamine - NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 27, 2026, from [Link]

-

Halogenated Organic Compounds | Spectroscopy Online. (2023, September 1). Spectroscopy Online. Retrieved January 27, 2026, from [Link]

-

X Ray Crystallography. (n.d.). PubMed Central (PMC). Retrieved January 27, 2026, from [Link]

-

FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. (2024, December 6). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Iali, W., Rayner, P. J., & Duckett, S. B. (2018). Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

- CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde. (n.d.). Google Patents.

-

Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved January 27, 2026, from [Link]

-

Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved January 27, 2026, from [Link]

-

Svärd, M., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1877–1890. [Link]

-

Infrared spectra of benzylamine grafted to the silica gel surface,... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Benzylamine - Wikipedia. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University. Retrieved January 27, 2026, from [Link]

-

X-ray Crystallography for Molecular Structure Determination. (2023, November 9). AZoLifeSciences. Retrieved January 27, 2026, from [Link]

-

Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. (2019, November 21). YouTube. Retrieved January 27, 2026, from [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Chemistry Stack Exchange. Retrieved January 27, 2026, from [Link]

Sources

- 1. 1515925-06-0 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. 2,6-Dichloro-3-(trifluoromethyl)benzylamine | 1092461-13-6 | Benchchem [benchchem.com]

- 3. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Chlorobenzylamine | C7H8ClN | CID 66648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzylamine - Wikipedia [en.wikipedia.org]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. rockymountainlabs.com [rockymountainlabs.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. azolifesciences.com [azolifesciences.com]

- 16. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

The Difluoromethoxy Group: A Lynchpin in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a central tenet of modern medicinal chemistry, offering a powerful means to modulate physicochemical and pharmacokinetic properties. Among the arsenal of fluorinated motifs, the difluoromethoxy group (-OCHF₂) has carved out a unique and critical role. It is not merely a metabolic blocker but a nuanced modulator of a molecule's electronic and conformational landscape. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the difluoromethoxy group, from its fundamental properties to its application in marketed pharmaceuticals.

Physicochemical Properties: A Comparative Analysis

The difluoromethoxy group occupies a strategic middle ground between its more common cousins, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. This intermediate nature provides medicinal chemists with a finer tool for tuning molecular properties.

Lipophilicity and Acidity: A Balancing Act

A key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is its lipophilicity, often expressed as logP. The difluoromethoxy group offers a moderate increase in lipophilicity compared to a methoxy group, without the more pronounced lipophilic character of the trifluoromethoxy group. This allows for a more subtle modulation of a compound's solubility and membrane permeability.

The electron-withdrawing nature of the fluorine atoms also influences the acidity (pKa) of nearby functional groups. This can be strategically employed to optimize the ionization state of a drug at physiological pH, thereby impacting its solubility, permeability, and target engagement.[1]

| Functional Group | Hansch π Parameter | logP (Anisole) | pKa (Phenol) |

| -OCH₃ (Methoxy) | -0.02 | 2.11[2] | 9.98 |

| -OCHF₂ (Difluoromethoxy) | +0.5 to +0.8 | ~2.6 | ~9.2 |

| -OCF₃ (Trifluoromethoxy) | +1.04[3] | 3.15 | 8.73 |

Values for difluoromethoxy are approximate and can vary depending on the molecular context.

A Unique Hydrogen Bond Donor

A defining feature of the difluoromethoxy group is its capacity to act as a hydrogen bond donor.[1] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions—a characteristic absent in methoxy and trifluoromethoxy groups. This allows the difluoromethoxy group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining or enhancing binding affinity to target proteins while offering improved metabolic stability.[1]

The Role of the Difluoromethoxy Group in Drug Design

The unique physicochemical properties of the difluoromethoxy group translate into several strategic advantages in the optimization of drug candidates.

Enhancing Metabolic Stability

One of the most significant applications of the difluoromethoxy group is to enhance a drug's metabolic stability. The strong carbon-fluorine bonds are more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to the C-H bonds in a methoxy group.[1] This is particularly effective in blocking O-demethylation, a common metabolic pathway that can lead to rapid clearance of a drug.[1] The result is often a longer drug half-life, reduced clearance, and a lower required dose.[1]

Bioisosterism: A Versatile Mimic

The difluoromethoxy group is a versatile bioisostere for several common functional groups:

-

Hydroxyl and Thiol Groups: Its ability to act as a hydrogen bond donor makes it a suitable replacement for these groups, often with the added benefit of improved metabolic stability.[1]

-

Methoxy Group: Replacing a methoxy group with a difluoromethoxy group can effectively block O-demethylation, a common metabolic liability, thereby increasing the drug's half-life.[1]

Modulation of pKa

The inductive electron-withdrawing effect of the fluorine atoms can lower the pKa of nearby acidic or basic centers. This can be a crucial tool for optimizing a drug's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and interaction with its biological target.[1]

Case Study 1: Pantoprazole - A Proton Pump Inhibitor

Pantoprazole (Protonix®) is a widely used proton pump inhibitor (PPI) for the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders.[3][4] Its structure features a key difluoromethoxy group on the benzimidazole ring.

Synthesis of Pantoprazole: Incorporating the Difluoromethoxy Moiety

The synthesis of pantoprazole hinges on the preparation of the intermediate 5-(difluoromethoxy)-2-mercaptobenzimidazole.[5][6]

Caption: Synthetic workflow for Pantoprazole.

Pharmacokinetic Profile of Pantoprazole

Pantoprazole is extensively metabolized in the liver, primarily by CYP2C19 and to a lesser extent by CYP3A4.[7][8] The difluoromethoxy group contributes to its metabolic stability, although the primary route of metabolism is demethylation of the pyridine ring.[9] The elimination half-life of pantoprazole is approximately 1-2 hours.[7][10] The pharmacokinetic profile of pantoprazole is linear, and its bioavailability is around 77%.[7][10]

Case Study 2: Fedratinib - A JAK2 Inhibitor

Fedratinib (Inrebic®) is a selective Janus kinase 2 (JAK2) inhibitor approved for the treatment of myelofibrosis.[11] This drug features a difluoromethoxy group on a phenyl ring, which plays a crucial role in its pharmacological profile.

Mechanism of Action: Targeting the JAK-STAT Pathway

Fedratinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, which is a critical pathway for cell proliferation, differentiation, and immune responses.[9][12] Cytokines and growth factors bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene expression.[5][13] In myelofibrosis, the JAK-STAT pathway is often dysregulated, leading to uncontrolled cell growth. Fedratinib's inhibition of JAK2 helps to normalize this signaling.

Caption: The JAK-STAT signaling pathway and the inhibitory action of Fedratinib.

Pharmacokinetics and Metabolism of Fedratinib

Fedratinib is primarily metabolized by CYP3A4 and to a lesser extent by CYP2C19.[14][15] The presence of the difluoromethoxy group contributes to its overall metabolic profile. The effective half-life of fedratinib is approximately 41 hours, and it is mainly excreted in the feces.[15]

Experimental Protocols

Synthesis: O-Difluoromethylation of Phenols

A common method for introducing the difluoromethoxy group is the O-difluoromethylation of phenols.[1]

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of the desired phenol (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., cesium carbonate, 2.0 equivalents).

-

Addition of Reagent: Add a difluoromethylating agent, such as sodium chlorodifluoroacetate (2.5 equivalents), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a specified temperature (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired aryl difluoromethyl ether.

In Vitro Metabolic Stability: Microsomal Stability Assay

This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which contain a high concentration of CYP enzymes.[16]

Step-by-Step Methodology:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a phosphate buffer (pH 7.4), and the test compound (at a final concentration of, for example, 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Initiate the metabolic reaction by adding a solution of NADPH (cofactor for CYP enzymes).

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression line gives the elimination rate constant (k), from which the in vitro half-life (t½ = 0.693/k) can be calculated.

Drug-Drug Interaction Potential: CYP Inhibition Assay

This assay determines the potential of a test compound to inhibit the activity of specific CYP isoforms.

Step-by-Step Methodology:

-

Prepare Incubation Mixtures: Prepare a series of incubation mixtures containing human liver microsomes, a specific CYP isoform probe substrate (a compound known to be metabolized by a single CYP enzyme), and varying concentrations of the test compound.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period.

-

Initiate Reaction: Initiate the reaction by adding NADPH.

-

Incubation: Incubate for a specific time, ensuring the reaction is in the linear range.

-

Quench Reaction: Stop the reaction by adding a cold organic solvent with an internal standard.

-

Sample Processing: Centrifuge the samples to remove precipitated proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite from the probe substrate.

-

Data Analysis: Plot the rate of metabolite formation against the concentration of the test compound. The concentration of the test compound that causes 50% inhibition of the enzyme activity is determined as the IC₅₀ value.

Conclusion

The difluoromethoxy group is a powerful and versatile tool in the medicinal chemist's repertoire. Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a strategic advantage for optimizing the ADME properties and target interactions of drug candidates. As demonstrated by the successful application in drugs like Pantoprazole and Fedratinib, the thoughtful incorporation of the difluoromethoxy group can lead to the development of safer and more effective medicines. A thorough understanding of its properties and synthetic accessibility is therefore essential for any drug discovery and development program.

References

-

Pharmacokinetics of pantoprazole in man - PubMed. (URL: [Link])

-

Showing Compound Methoxybenzene (FDB012090) - FooDB. (URL: [Link])

-

Pantoprazole - Wikipedia. (URL: [Link])

-

Pantoprazole (oral route) - Side effects & dosage - Mayo Clinic. (URL: [Link])

-

Pharma Intermediates - 5 Difluromethoxy 2 Mercapto Benzimidazole Manufacturer from Ankleshwar - Ghanshyam Chemicals. (URL: [Link])

-

Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding | Request PDF - ResearchGate. (URL: [Link])

- WO2006064249A2 - Process for the preparation of pantoprazole sodium - Google P

-

Meta-analysis of the efficacy and safety of pantoprazole in the treatment and symptom relief of patients with gastroesophageal reflux disease – PAN-STAR - PubMed Central. (URL: [Link])

-

Basic Mechanisms of JAK Inhibition - PMC - PubMed Central. (URL: [Link])

-

Protonix Label - accessdata.fda.gov. (URL: [Link])

-

A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC - PubMed Central. (URL: [Link])

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC - PubMed Central. (URL: [Link])

-

Physicochemical Stability of Pantoprazole 2 mg/mL Oral Suspension in SuspendIt - PCCA. (URL: [Link])

-

pantoprazole sodium in 0.9% sodium chloride injection - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. (URL: [Link])

-

Physiologically Based Pharmacokinetic Modeling of Tofacitinib: Predicting Drug Exposure and Optimizing Dosage in Special Populations and Drug–Drug Interaction Scenarios - MDPI. (URL: [Link])

-

Pantoprazole - StatPearls - NCBI Bookshelf. (URL: [Link])

-

Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate | ACS Omega. (URL: [Link])

-

An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate - Prime Scholars. (URL: [Link])

-

FDA approved fluorine-containing drugs in 2023. (URL: [Link])

-

Study Details | NCT00830115 | Pantoprazole 20/40 mg in the Treatment of Symptomatic Reflux Disease With Focus on Sleep Disorders | ClinicalTrials.gov. (URL: [Link])

-

Pharmacokinetics of pantoprazole in man. - Semantic Scholar. (URL: [Link])

-

Annotation of FDA Label for pantoprazole and CYP2C19 - ClinPGx. (URL: [Link])

-

5-Difluoromethoxy-2-Mercapto-Benzimidazole Suppliers - Sheetal Chemicals. (URL: [Link])

-

Metabolic Disposition of Pantoprazole, a Proton Pump Inhibitor, in Relation to S-mephenytoin 4'-hydroxylation Phenotype and Genotype - PubMed. (URL: [Link])

-

Search for Pantoprazole - Clinical Trials register. (URL: [Link])

-

On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PubMed Central. (URL: [Link])

-

JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (URL: [Link])

-

Federal Drug Administration-approved drugs that contain the difluoromethyl group. - ResearchGate. (URL: [Link])

-

Fluorine in Drug Design: A Case Study With Fluoroanisoles - PubMed. (URL: [Link])

-

PROTONIX I.V. (pantoprazole sodium) Label - accessdata.fda.gov. (URL: [Link])

-

An improved synthesis of 2-mercapto-5-difluoromethoxy-1Hbenzimidazole: An important medicinal intermediate | Semantic Scholar. (URL: [Link])

-

JAK/STAT Signaling Pathway - Elabscience. (URL: [Link])

-

Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease - PMC. (URL: [Link])

-

stability enhancement of proton pump inhibitor in stomach: formulation and in vitro evaluation of - SciSpace. (URL: [Link])

-

Fluorine-containing drugs approved by the FDA in 2019 - 中国化学会期刊平台. (URL: [Link])

-

NCT00237367 | A Study of Rabeprazole and Pantoprazole on Stomach Acid and Esophageal Acid Exposure in Patients With Gastroesophageal Reflux Disease (GERD) and a History of Nighttime Heartburn | ClinicalTrials.gov. (URL: [Link])

- CN103467451A - Preparation method for S-pantoprazole sodium - Google P

-

Pantoprazoly Synthesis | PDF | Chemical Substances - Scribd. (URL: [Link])

-

Pharm 101: Pantoprazole - LITFL. (URL: [Link])

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (URL: [Link])

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])

-

The JAK-STAT canonical signaling pathway. The specific cytokine binds... - ResearchGate. (URL: [Link])

-

Mechanism of Action of JAK Inhibitors - YouTube. (URL: [Link])

-

Drug Discovery Based on Fluorine-Containing Glycomimetics - MDPI. (URL: [Link])

-

Video: The JAK-STAT Signaling Pathway - JoVE. (URL: [Link])

-

Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PubMed Central. (URL: [Link])

Sources

- 1. Excretion balance and pharmacokinetics following a single oral dose of [14C]-fedratinib in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Showing Compound Methoxybenzene (FDB012090) - FooDB [foodb.ca]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sheetalchemicals.com [sheetalchemicals.com]

- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 6. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Eureka | Patsnap [eureka.patsnap.com]

- 11. Fedratinib - Wikipedia [en.wikipedia.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ashpublications.org [ashpublications.org]

- 16. Improving metabolic stability of phosphodiesterase-4 inhibitors containing a substituted catechol: prevention of reactive intermediate formation and covalent binding - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Benzylamines

For Researchers, Scientists, and Drug Development Professionals

Foreword

Substituted benzylamines represent a cornerstone scaffold in modern medicinal chemistry. Their presence in a wide array of clinically successful drugs and bioactive molecules underscores their importance as versatile pharmacophores and key intermediates in drug discovery. The therapeutic efficacy, pharmacokinetic profile, and toxicological properties of these compounds are intrinsically linked to their fundamental physicochemical characteristics. A thorough understanding and strategic manipulation of these properties are therefore paramount for the rational design and optimization of novel drug candidates.

This technical guide, intended for researchers, medicinal chemists, and drug development scientists, provides a comprehensive exploration of the core physicochemical properties of substituted benzylamines. Moving beyond a mere recitation of facts, this document delves into the "why" behind the observed properties, offering insights into the interplay between molecular structure and physicochemical behavior. We will explore the theoretical underpinnings of key parameters, discuss the profound influence of aromatic substitution, and provide detailed, field-proven experimental protocols for their accurate determination.

The Benzylamine Scaffold: A Privileged Structure in Medicinal Chemistry

The benzylamine motif, consisting of a benzyl group attached to an amino functional group, is a recurring feature in a multitude of biologically active compounds. Its prevalence stems from its ability to engage in crucial molecular interactions with biological targets, such as hydrogen bonding and ionic interactions, while the phenyl ring can participate in hydrophobic and π-stacking interactions. Furthermore, the benzylic position offers a convenient point for synthetic modification, allowing for the introduction of diverse substituents to modulate the molecule's properties.

This guide will focus on four key physicochemical properties that are critical for the drug-like character of substituted benzylamines:

-

pKa: The acid dissociation constant, which governs the ionization state of the amine at physiological pH.

-

Lipophilicity (logP/logD): The partitioning of the molecule between a lipid and an aqueous phase, a key determinant of membrane permeability and other ADME properties.

-

Solubility: The extent to which a compound dissolves in a solvent, crucial for formulation and bioavailability.

-

Hydrogen Bonding Capacity: The ability to act as a hydrogen bond donor and/or acceptor, which is fundamental to molecular recognition at the target site.

Understanding and optimizing these properties are fundamental to navigating the complex landscape of drug discovery and development.

Basicity and Ionization State: The Critical Role of pKa

The basicity of the amino group, quantified by its pKa value, is arguably one of the most important physicochemical properties of a benzylamine derivative. The pKa determines the extent of ionization at a given pH, which in turn influences a multitude of properties including solubility, lipophilicity, membrane permeability, and binding to the therapeutic target.

The pKa of benzylamine itself is approximately 9.34, indicating that at physiological pH (around 7.4), it will exist predominantly in its protonated, cationic form (the benzylammonium ion). This ionization is a critical factor in the formation of salt bridges with acidic residues in protein binding pockets.

The Influence of Aromatic Substituents on pKa

The electronic nature of substituents on the benzene ring can significantly alter the electron density on the nitrogen atom, thereby modulating the basicity of the amine. This effect can be rationalized and predicted using the principles of linear free energy relationships, most notably the Hammett equation.

The Hammett equation for the dissociation of a substituted benzylammonium ion can be expressed as:

log(Ka/Ka,H) = ρσ

or in terms of pKa:

pKa = pKa,H - ρσ

where:

-

Ka and pKa are the acid dissociation constant and its negative logarithm for the substituted benzylamine.

-

Ka,H and pKa,H are the corresponding values for the unsubstituted benzylamine.

-

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

Electron-donating groups (EDGs) , such as alkyl (-CH3) and alkoxy (-OCH3) groups, increase the electron density on the nitrogen atom. This stabilizes the protonated form, making the amine more basic and thus increasing its pKa.

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and halo (-Cl, -Br) groups, decrease the electron density on the nitrogen. This destabilizes the protonated form, making the amine less basic and lowering its pKa.

The position of the substituent also plays a crucial role:

-

Para- and Meta-Substituents: The electronic effects are primarily transmitted through a combination of inductive and resonance effects. The Hammett equation provides a good correlation for these positions.

-

Ortho-Substituents: In addition to electronic effects, ortho-substituents can exert steric hindrance and direct through-space interactions with the amino group, which can complicate the prediction of their effect on pKa.

Table 1: pKa Values of Selected Substituted Benzylamines

| Substituent | Position | pKa |

| H | - | 9.34 |

| 4-CH3 | para | 9.53 |

| 4-OCH3 | para | 9.63 |

| 4-Cl | para | 9.14 |

| 4-NO2 | para | 8.60 |

| 3-CH3 | meta | 9.45 |

| 3-OCH3 | meta | 9.25 |

| 3-Cl | meta | 8.98 |

| 3-NO2 | meta | 8.52 |

| 2-CH3 | ortho | 9.38 |

| 2-Cl | ortho | 8.85 |

| 2-NO2 | ortho | 8.25 |

Note: The pKa values presented are approximate and can vary depending on the experimental conditions. The values for substituted benzylamines are illustrative and based on established trends.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a robust and widely used method for the determination of pKa values.

Principle: This method involves the gradual addition of a standardized titrant (an acid or a base) to a solution of the analyte, while monitoring the pH using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where half of the amine has been neutralized.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the substituted benzylamine of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Prepare a standardized solution of a strong acid, such as hydrochloric acid (HCl) (e.g., 0.1 M).

-

Prepare a standardized solution of a strong base, such as sodium hydroxide (NaOH) (e.g., 0.1 M).

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the benzylamine.

-

-

Titration Procedure:

-

Pipette a known volume of the benzylamine solution into a beaker.

-

If the free base is being titrated, add a known excess of the standard HCl solution to fully protonate the amine.

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Begin the titration by adding small, precise increments of the standard NaOH solution.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve.

-

The half-equivalence point occurs at exactly half the volume of the equivalence point.

-

The pH at the half-equivalence point is equal to the pKa of the substituted benzylammonium ion.

-

Diagram 1: Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination.

Lipophilicity: Balancing Permeability and Solubility

Lipophilicity, the "fat-loving" nature of a molecule, is a critical physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) of a drug. It is typically quantified by the partition coefficient (logP) or the distribution coefficient (logD).

-

logP: The logarithm of the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

-

logD: The logarithm of the ratio of the concentration of all species of a compound (neutral and ionized) in a non-polar solvent to its concentration in an aqueous solvent at a specific pH. For ionizable compounds like benzylamines, logD is pH-dependent and is a more physiologically relevant parameter.

A delicate balance of lipophilicity is crucial for a successful drug candidate. While sufficient lipophilicity is required for the drug to cross biological membranes, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.

Substituent Effects on Lipophilicity

The introduction of substituents to the benzylamine scaffold can significantly alter its lipophilicity. The contribution of a substituent to the overall logP can be estimated using fragmental methods, where the logP of the molecule is the sum of the contributions of its constituent fragments.

-

Hydrophobic Substituents: Alkyl, aryl, and halo groups generally increase the lipophilicity of the molecule, resulting in a higher logP value.

-

Hydrophilic Substituents: Groups capable of hydrogen bonding, such as hydroxyl (-OH) and amino (-NH2) groups, tend to decrease lipophilicity and lower the logP value.

The position of the substituent can also influence lipophilicity, although to a lesser extent than its intrinsic hydrophobicity.

Table 2: Calculated logP Values of Selected Substituted Benzylamines

| Substituent | Position | Calculated logP |

| H | - | 1.09 |

| 4-CH3 | para | 1.58 |

| 4-OCH3 | para | 1.21 |

| 4-Cl | para | 1.78 |

| 4-NO2 | para | 1.39 |

| 3-CH3 | meta | 1.57 |

| 3-OCH3 | meta | 1.12 |

| 3-Cl | meta | 1.83 |

| 3-NO2 | meta | 1.41 |

| 2-CH3 | ortho | 1.55 |

| 2-Cl | ortho | 1.72 |

| 2-NO2 | ortho | 1.45 |

Note: These are computationally predicted logP values and should be considered as estimates. Experimental determination is recommended for accurate values.

Experimental Protocol: Determination of logP/logD by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for the experimental determination of logP and logD.

Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water (or a buffer of a specific pH for logD). The mixture is shaken until equilibrium is reached, after which the two phases are separated, and the concentration of the compound in each phase is determined.

Step-by-Step Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate.

-

-

Sample Preparation:

-

Prepare a stock solution of the substituted benzylamine in a suitable solvent (e.g., methanol or DMSO).

-

-

Partitioning:

-

Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a screw-cap vial.

-

Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Centrifuge the vial to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw a sample from both the n-octanol and the aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) or distribution coefficient (D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP = log10(P)

-

logD = log10(D)

-

Diagram 2: Shake-Flask Method for logP/logD Determination

Methodological & Application

Application Note & Protocols: Derivatization of 2-Chloro-6-(difluoromethoxy)benzyl amine for Structure-Activity Relationship Studies

Introduction: The Strategic Importance of 2-Chloro-6-(difluoromethoxy)benzyl amine in Drug Discovery

The pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a cornerstone of modern drug discovery. Within this landscape, the this compound scaffold has emerged as a molecule of significant interest. This arises from the unique interplay of its constituent functional groups, each contributing distinct physicochemical properties that can be strategically exploited in the design of new chemical entities.

The primary amine group serves as a versatile synthetic handle, allowing for a wide array of chemical modifications. This enables the systematic exploration of the chemical space around the core scaffold, a fundamental aspect of structure-activity relationship (SAR) studies.[1] The overarching goal of such studies is to elucidate the relationship between the chemical structure of a molecule and its biological activity, thereby guiding the rational design of more potent and selective drug candidates.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. It details robust synthetic protocols for N-acylation, N-alkylation, and reductive amination, explains the scientific rationale behind these derivatization strategies, and provides protocols for the biological evaluation of the synthesized analogues.

Rationale for Derivatization: A Synergistic Interplay of Substituents

The this compound scaffold is particularly amenable to SAR studies due to the distinct electronic and steric properties imparted by its substituents. A thorough understanding of these contributions is crucial for designing a focused library of derivatives with a high probability of yielding insightful SAR data.

The Role of the Difluoromethoxy Group

The difluoromethoxy (-OCHF₂) group is a bioisostere of the more common methoxy group but offers several advantages in medicinal chemistry. Its moderate lipophilicity and enhanced metabolic stability can significantly improve the pharmacokinetic profile of a drug candidate. Furthermore, the polarized C-H bond of the difluoromethoxy group can act as a hydrogen bond donor, a feature not present in its methoxy counterpart, potentially leading to novel and enhanced interactions with biological targets.

The Influence of the Ortho-Chloro Substituent

The presence of a chlorine atom at the ortho position to the benzylamine moiety introduces both steric and electronic effects. Sterically, it can influence the preferred conformation of the molecule, which can be critical for binding to a specific biological target. Electronically, the chlorine atom is an electron-withdrawing group, which can modulate the pKa of the benzylamine and influence its reactivity and binding characteristics.[3] The interplay between the steric bulk and the electronic nature of the ortho-substituent can significantly impact the biological activity of the resulting derivatives.[4]

Structure-Activity Relationship (SAR) Strategy

The derivatization of the primary amine allows for the systematic probing of the chemical space around the core scaffold. By introducing a variety of substituents with different steric, electronic, and lipophilic properties, researchers can gain valuable insights into the key molecular features required for optimal biological activity.

Synthetic Derivatization Strategies and Protocols

The primary amine of this compound is a nucleophilic center that can readily undergo a variety of chemical transformations. The following sections detail robust and versatile protocols for its derivatization via N-acylation, N-alkylation, and reductive amination.

Physicochemical Properties of this compound

A baseline understanding of the physicochemical properties of the starting material is essential for reaction setup, monitoring, and product purification.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈ClF₂NO | [5] |

| Molecular Weight | 207.61 g/mol | [5] |

| Boiling Point | 91-93 °C / 20 mmHg | [6] |

| Density | 1.24 g/mL at 20 °C | [6] |

| pKa (Predicted) | 8.09 ± 0.10 | [6] |

N-Acylation: Introduction of Amide Functionality

N-acylation is a fundamental transformation that introduces an amide bond, which can participate in hydrogen bonding and alter the electronic properties of the molecule. This can be achieved using various acylating agents such as acyl chlorides, acid anhydrides, or by coupling with carboxylic acids.

This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride in the presence of a base.

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add TEA or DIPEA (1.2 eq.) to the solution and stir for 10 minutes.

-

Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-acylated derivative.

N-Alkylation: Introducing Substituents on the Nitrogen Atom

N-alkylation introduces alkyl or substituted alkyl groups to the nitrogen atom, which can modulate the steric bulk, lipophilicity, and basicity of the amine. Direct alkylation with alkyl halides is a common method.

This protocol outlines the mono-alkylation of this compound with an alkyl halide using a mild base.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq.) in ACN or DMF, add K₂CO₃ or Cs₂CO₃ (2.0 eq.).

-

Add the alkyl halide (1.1 eq.) to the suspension.

-

Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between EtOAc and water.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Reductive Amination: Formation of Secondary and Tertiary Amines

Reductive amination is a highly versatile and widely used method for the formation of C-N bonds. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent well-suited for this transformation.[7][8]

This protocol provides a general procedure for the reductive amination of this compound with various aldehydes and ketones.

Materials:

-

This compound

-

Aldehyde or Ketone (1.0-1.2 eq.)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

-

Acetic acid (optional, as a catalyst for less reactive carbonyls)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCE or THF.

-

If the carbonyl compound is unreactive, a catalytic amount of acetic acid (0.1 eq.) can be added.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.

-

Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired secondary or tertiary amine.

Visualizing the Derivatization Workflow

The following diagram illustrates the overall workflow for the derivatization of this compound and subsequent SAR analysis.

Figure 1: A schematic representation of the workflow for the derivatization of this compound and subsequent structure-activity relationship (SAR) studies.

Biological Evaluation of Synthesized Derivatives

To establish a meaningful SAR, the synthesized derivatives must be evaluated in relevant biological assays. The choice of assay will depend on the therapeutic target of interest. Benzylamine derivatives have shown activity against a range of targets, including enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3)[9][10] and the bacterial cell division protein FtsZ.[11]

Protocol 4.1: In Vitro Inhibition Assay for 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)

This protocol provides a general framework for an in vitro assay to screen for inhibitors of 17β-HSD3, an enzyme involved in testosterone biosynthesis and a target for prostate cancer therapy.[12][13]

Materials:

-

Purified recombinant human 17β-HSD3 enzyme

-

Reaction buffer (e.g., 50 mM MES, pH 6.0, 2 mM DTT, 0.1% CHAPS, 10% glycerol)

-

NADPH (cofactor)

-

Substrate: [³H]-Androstenedione

-

Scintillation proximity assay (SPA) beads coated with an antibody specific for testosterone

-

Synthesized derivatives (dissolved in DMSO)

-

96-well microplates

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADPH, and [³H]-Androstenedione in a 96-well plate.

-

Add the synthesized derivatives at various concentrations (typically in a serial dilution) to the wells. Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Initiate the enzymatic reaction by adding the purified 17β-HSD3 enzyme to each well.

-

Incubate the plate at 37 °C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 0.1 N HCl).

-

Add the anti-testosterone SPA beads to each well.

-

Allow the beads to settle and measure the amount of [³H]-testosterone produced using a microplate scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Protocol 4.2: FtsZ Polymerization Assay

This protocol describes a light scattering assay to screen for compounds that inhibit the polymerization of FtsZ, a key protein in bacterial cell division and a target for novel antibiotics.[14]

Materials:

-

Purified FtsZ protein

-

Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

-

GTP (guanosine triphosphate)

-

Synthesized derivatives (dissolved in DMSO)

-

96-well clear-bottom microplate

-

Microplate reader with light scattering detection capabilities (e.g., at 340 nm)

Procedure:

-

In a 96-well plate, add the polymerization buffer and the synthesized derivatives at various concentrations. Include positive (known FtsZ inhibitor) and negative (DMSO vehicle) controls.

-

Add the purified FtsZ protein to each well and incubate for a short period at room temperature.

-

Initiate polymerization by adding a solution of GTP to each well.

-

Immediately begin monitoring the change in light scattering over time using a microplate reader at 340 nm.

-

The increase in light scattering corresponds to FtsZ polymerization. Analyze the data to determine the effect of the compounds on the rate and extent of polymerization.

-

Calculate the percent inhibition of FtsZ polymerization and determine the IC₅₀ values for active compounds.

Data Presentation and Interpretation

The results of the synthetic and biological evaluations should be systematically organized to facilitate SAR analysis. The following tables provide templates for presenting the collected data.

Table 1: Synthetic Yields of this compound Derivatives

| Derivative ID | R Group | Derivatization Method | Yield (%) |

| Parent | H | - | - |

| DA-01 | -C(O)Ph | N-Acylation | |

| DA-02 | -C(O)CH₃ | N-Acylation | |

| DA-03 | -CH₂Ph | N-Alkylation | |

| DA-04 | -CH₃ | N-Alkylation | |

| DA-05 | -CH₂-c-C₃H₅ | Reductive Amination | |

| DA-06 | -CH(CH₃)₂ | Reductive Amination |

Table 2: Biological Activity of this compound Derivatives

| Derivative ID | R Group | 17β-HSD3 IC₅₀ (µM) | FtsZ Polymerization Inhibition IC₅₀ (µM) |

| Parent | H | ||

| DA-01 | -C(O)Ph | ||

| DA-02 | -C(O)CH₃ | ||

| DA-03 | -CH₂Ph | ||

| DA-04 | -CH₃ | ||

| DA-05 | -CH₂-c-C₃H₅ | ||

| DA-06 | -CH(CH₃)₂ |

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The synthetic protocols and biological evaluation methods detailed in this application note provide a robust framework for conducting comprehensive SAR studies. By systematically exploring the chemical space around this privileged scaffold, researchers can gain valuable insights into the molecular determinants of biological activity and advance the development of new and improved medicines.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). Molecules, 28(4), 1833.

- Azam, F., & Adler, M. J. (2019).

-

Chemistry Lectures. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. [Link]

- Day, J. M., Tutill, H. J., Purohit, A., & Reed, M. J. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 26(23), 7189.

- Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(5), 1143-1148.

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. Retrieved from [Link]

-

Organic Reactions. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

- A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. (2004). Tetrahedron Letters, 45(38), 7137-7140.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from [Link]

- Ameta, R. K., Singh, M., Kitawat, B. S., & Kale, R. K. (2014). An Interaction Study of Chloro and Alkyl Substituted Benzylamine with DPPH through UV Spectrophotometric and Physicochemical Methods at T = (298.15, 303.15 and 308.15) K. Journal of Materials Science and Chemical Engineering, 2(1), 43-51.

- Day, J. M., et al. (2009). The design of novel 17beta-hydroxysteroid dehydrogenase type 3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2791-2794.

- Krol, E., & Scheffers, D. J. (2013). FtsZ polymerization assays: simple protocols and considerations. Journal of visualized experiments : JoVE, (81), e50844.

- Inhibitors of 17-β-hydroxysteroid dehydrogenase type 3 (17-β-HSD 3). (2009). Drugs of the Future, 34(8), 649.

- Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. (2024). Beilstein Journal of Organic Chemistry, 20, 1143-1150.

-

An Interaction Study of Chloro and Alkyl Substituted Benzylamine with DPPH. (2014). Scientific Research Publishing. Retrieved from [Link]

- Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. (2021). Molecules, 26(20), 6205.

- Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. (2017). Organic Letters, 19(24), 6650-6653.

-

FtsZ Polymerization Assays: Simple Protocols and Considerations. (2013). ResearchGate. Retrieved from [Link]

-

JoVE. (2022, July 4). FtsZ Polymerization Assays: Simple Protocols & Considerations l Protocol Preview [Video]. YouTube. [Link]

-

Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (2021). Semantic Scholar. Retrieved from [Link]

-

ChemSurvival. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66648, 2-Chlorobenzylamine. Retrieved from [Link]

- Identification of novel functional inhibitors of 17beta-hydroxysteroid dehydrogenase type III (17beta-HSD3). (2005).

-

Identification of novel functional inhibitors of 17β-hydroxysteroid dehydrogenase type III (17β-HSD3). (2005). ResearchGate. Retrieved from [Link]

-

Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. (2021). ResearchGate. Retrieved from [Link]

-

FtsZ Polymerization Assays: Simple Protocols and Considerations. (2013). University of Groningen research portal. Retrieved from [Link]

- Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. (2020). New Journal of Chemistry, 44(30), 12895-12903.

- A Polymerization-Associated Structural Switch in FtsZ That Enables Treadmilling of Model Filaments. (2020). mBio, 11(3), e00763-20.

- Dual Non-C1 Synthon Role of CO2 in Controlled Electrochemical Defluorination. (2024). Organic Letters, 26(4), 846-851.

-

Scribd. (n.d.). Reductive Amination With Sodium Triacetoxyborohydride. Retrieved from [Link]

-

Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Retrieved from [Link]

- Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. (2014). Bioorganic & Medicinal Chemistry, 22(6), 1897-1906.

-

National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

-

MDPI. (2021). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. Retrieved from [Link]

- Important of structures activity relationship. (n.d.). LIMU-DR Home.

Sources

- 1. Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 5. 2-CHLORO-6-FLUOROBENZYLAMINE | 15205-15-9 [chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. The design of novel 17beta-hydroxysteroid dehydrogenase type 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of novel functional inhibitors of 17beta-hydroxysteroid dehydrogenase type III (17beta-HSD3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-6-(difluoromethoxy)benzylamine

Welcome to the technical support center for 2-Chloro-6-(difluoromethoxy)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you improve the purity of your crude product.

Troubleshooting Guide: Addressing Specific Purification Issues

This section tackles specific problems you might be encountering in your experiments, providing explanations and actionable solutions.

Question 1: My initial purity by HPLC/GC is low, and I see multiple unexpected peaks. What are the likely impurities?

The presence of multiple impurities in crude 2-Chloro-6-(difluoromethoxy)benzylamine often stems from the common synthetic route: the reductive amination of 2-chloro-6-(difluoromethoxy)benzaldehyde. The identity of these impurities is critical for designing an effective purification strategy.

Common Impurities and Their Origins:

-

Unreacted Starting Material: The most common impurity is often the starting aldehyde, 2-chloro-6-(difluoromethoxy)benzaldehyde. This occurs when the reductive amination reaction does not go to completion.

-

Secondary Amine (Dimer): The newly formed primary amine can react with another molecule of the starting aldehyde to form a secondary amine, N-(2-chloro-6-(difluoromethoxy)benzyl)-2-chloro-6-(difluoromethoxy)benzylamine. This is a common side product in reductive amination.[1][2]

-

Benzyl Alcohol: The reducing agent used in the reaction can directly reduce the starting aldehyde to 2-chloro-6-(difluoromethoxy)benzyl alcohol.

-

Over-alkylation Products: If the nitrogen source is not ammonia, and a primary amine is used, tertiary amines can also be formed.[1]

-

Impurities from Aldehyde Synthesis: The synthesis of the starting aldehyde, likely from 2-chloro-6-(difluoromethoxy)toluene, can introduce impurities that may carry over. For instance, incomplete chlorination or hydrolysis during the aldehyde synthesis can result in residual chlorinated intermediates.[3]

Analytical Approach to Impurity Identification:

A combination of HPLC with mass spectrometry (LC-MS) and NMR spectroscopy is the most effective way to identify these impurities definitively. The expected mass-to-charge ratios (m/z) and characteristic NMR signals for the potential impurities are summarized in the table below.

| Compound | Plausible Origin | Expected [M+H]⁺ | Key ¹H NMR Signals |

| 2-Chloro-6-(difluoromethoxy)benzaldehyde | Unreacted Starting Material | 207.0 | Aldehyde proton (~10 ppm) |

| N-(2-chloro-6-(difluoromethoxy)benzyl)-2-chloro-6-(difluoromethoxy)benzylamine | Dimerization | 398.0 | Complex aromatic and benzylic signals |

| 2-Chloro-6-(difluoromethoxy)benzyl alcohol | Aldehyde Reduction | 209.0 | Benzylic CH₂ protons adjacent to OH |

Question 2: I'm struggling to separate the secondary amine dimer from my desired primary amine. What's the best approach?

The secondary amine dimer is often the most challenging impurity to remove due to its similar polarity and structural resemblance to the product. A multi-step purification strategy is often necessary.

Recommended Purification Strategy:

-

Acid-Base Extraction: This is the first and most crucial step. The primary amine has a different pKa than the secondary amine, which can be exploited. However, a simple single extraction may not be sufficient. A careful, multi-stage extraction is recommended. (See FAQ 1 for a detailed protocol).

-

Column Chromatography: If acid-base extraction does not provide the desired purity, silica gel column chromatography is the next logical step. The polarity difference between the primary and secondary amines, although small, can be sufficient for separation with an optimized solvent system.

-

Expert Tip: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent. This will allow for the elution of the less polar secondary amine first, followed by the more polar primary amine.

-

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of 2-Chloro-6-(difluoromethoxy)benzylamine.

FAQ 1: What is the most effective general protocol for purifying crude 2-Chloro-6-(difluoromethoxy)benzylamine?

A robust purification protocol for primary amines like 2-Chloro-6-(difluoromethoxy)benzylamine involves a systematic approach combining acid-base extraction and, if necessary, column chromatography or recrystallization.

Step-by-Step General Purification Protocol:

-

Initial Work-up: After the reaction is complete, quench the reaction mixture carefully (e.g., with water or a mild acid, depending on the reducing agent used).

-

Solvent Extraction: Extract the crude product into an organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Acid-Base Extraction:

-

Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the primary and any secondary amine impurities, transferring them to the aqueous layer as their ammonium salts.[4] Neutral impurities, such as the benzyl alcohol byproduct, will remain in the organic layer.

-

Separate the aqueous layer containing the protonated amines.

-

Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.

-

Carefully basify the aqueous layer with a base (e.g., 2M NaOH) to a pH of >10 to deprotonate the ammonium salts and regenerate the free amines.

-

Extract the free amines back into an organic solvent (e.g., DCM).

-

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified amine.

-

Further Purification (if required): If the product is still not pure, consider column chromatography or recrystallization of the free base or a salt form (e.g., hydrochloride salt).

Logical Flow for Purification:

Sources

Optimizing reaction conditions (temperature, solvent, catalyst) for N-alkylation

Welcome to the technical support center for N-alkylation reaction optimization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of how to troubleshoot and refine your reaction conditions. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter.

Part 1: General Troubleshooting - "My N-Alkylation reaction has a low yield or is not working."

This is the most common and frustrating issue. A low or zero yield can stem from multiple factors, often interconnected. Let's break down the diagnostic process.

Q1: I've set up my N-alkylation reaction, but after several hours (or days), TLC/LC-MS analysis shows mostly unreacted starting material. What are the first things I should check?

A1: When a reaction stalls or fails to initiate, it's crucial to revisit the fundamentals before making drastic changes to the conditions.[1][2] The issue often lies in the reaction setup or the inherent reactivity of your substrates.